REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[F:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Br)=[CH:13][CH:12]=1>CN(C=O)C>[F:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][N:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[O:3])=[CH:13][CH:12]=1 |f:0.1|
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Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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OC1=NC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(CBr)C=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring for 15 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched by addition of ice
|
Type
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ADDITION
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Details
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then poured into ether
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Type
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EXTRACTION
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Details
|
extracted several times with ice water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
the resulting yellow oil purified by normal phase Gilson chromatography
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Type
|
WASH
|
Details
|
eluting with 10% DCM, 70% Hexane, 20% EtOAc
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C(C=CC=C2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |